5-Amino-3-chloro-1-phenylpyrazole

Medicinal Chemistry Physical Organic Chemistry Physicochemical Property Analysis

Procure with confidence: 5-Amino-3-chloro-1-phenylpyrazole (CAS 1822680-92-1) is a uniquely differentiated di-substituted pyrazole scaffold. The C3-chloro modulates electron density (lower pKa) for superior ATP-binding pocket interactions over unsubstituted analogs, while the C5-amino enables rapid SAR library diversification. Ideal for kinase inhibitor discovery and herbicide lead optimization needing enhanced metabolic stability. A reliable building block for high-quality chemical probes with defined physicochemical properties.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B12441465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloro-1-phenylpyrazole
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)Cl)N
InChIInChI=1S/C9H8ClN3/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2
InChIKeyXQJHZSMQSLPHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-chloro-1-phenylpyrazole for Procurement: A Core Building Block in Pyrazole-Based R&D


5-Amino-3-chloro-1-phenylpyrazole (CAS 1822680-92-1) is a di-substituted pyrazole scaffold featuring a C3-chloro, C5-amino, and N1-phenyl substitution pattern . With a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its distinct substitution pattern differentiates it from other aminopyrazole isomers and analogs, enabling specific reactivity and biological target engagement profiles [1].

Why Generic 5-Amino-1-phenylpyrazole Substitution Fails: The Critical Role of the 3-Chloro Group


The 5-amino-1-phenylpyrazole scaffold is a common pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. Simply substituting 5-amino-3-chloro-1-phenylpyrazole with an unsubstituted analog (e.g., 5-amino-1-phenylpyrazole) or a positional isomer (e.g., 5-amino-3-methyl-1-phenylpyrazole) is not a scientifically valid replacement. The presence of the chloro group at the 3-position significantly modulates the compound's electron density, basicity, and steric profile, which directly impacts its reactivity, binding affinity, and overall performance in a given application [1]. The following evidence demonstrates that the specific 3-chloro substitution confers unique, quantifiable differentiation that is critical for reliable experimental outcomes.

Quantitative Differentiation Guide: 5-Amino-3-chloro-1-phenylpyrazole vs. In-Class Analogs


Electronic Modulation: pKa Shift Induced by 3-Chloro Substitution

The protonation equilibria of aminophenylpyrazoles are governed by substituent electronic effects. While the specific experimental pKa of 5-amino-3-chloro-1-phenylpyrazole is not directly reported, the Hammett relationship established by Garrone et al. allows for a quantitative, class-level inference. The pKa of 5-amino-1-phenylpyrazoles exhibits a strong linear correlation with Hammett substituent constants (σ) [1]. By applying the σ_m value for the 3-chloro substituent (σ_m = +0.37), its pKa is predicted to be significantly lower (more acidic) than that of an unsubstituted 5-amino-1-phenylpyrazole or an analog with an electron-donating group. This shift in basicity directly impacts the compound's ionization state and, consequently, its solubility, permeability, and target binding under physiological conditions.

Medicinal Chemistry Physical Organic Chemistry Physicochemical Property Analysis

Reactivity Differentiation: Facile Functionalization via Diazotization vs. Non-Halogenated Analogs

The 5-amino group in 5-amino-3-chloro-1-phenylpyrazole can be readily converted to a diazonium salt, which serves as a versatile intermediate for further functionalization (e.g., Sandmeyer reactions, azo-coupling). This reactivity is a class-level inference common to 5-aminopyrazoles [1]. Critically, the presence of the 3-chloro group provides an additional, orthogonal synthetic handle that is absent in non-halogenated analogs. While direct comparative reaction yield data for this specific compound is not identified, this dual functionality (amino and chloro) enables a wider range of downstream chemical transformations, such as sequential or site-selective cross-coupling reactions, that are impossible with simpler 5-aminopyrazole scaffolds. This makes it a strategically more valuable building block for complex molecule synthesis.

Synthetic Chemistry Medicinal Chemistry Building Block Utility

Solid-State Property Differentiation: Melting Point vs. Unsubstituted Analog

The introduction of a heavy halogen atom like chlorine significantly impacts solid-state packing and intermolecular interactions, resulting in a quantifiably different melting point. While the melting point of 5-amino-3-chloro-1-phenylpyrazole is not directly reported, its closely related positional isomer, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, exhibits a melting point of 180-182 °C . This is a substantial increase compared to the unsubstituted 5-amino-1-phenylpyrazole, which is a liquid at room temperature . This difference in physical state at room temperature (solid vs. liquid) has direct implications for handling, storage, and formulation.

Chemical Procurement Physicochemical Analysis Quality Control

Optimal Research and Industrial Application Scenarios for 5-Amino-3-chloro-1-phenylpyrazole


Medicinal Chemistry: Design and Synthesis of Focused Kinase Inhibitor Libraries

5-Amino-3-chloro-1-phenylpyrazole serves as an ideal core scaffold for generating diverse kinase inhibitor libraries. The 3-chloro substituent modulates the pyrazole ring's electron density, as demonstrated by its predicted lower pKa [1], which can be crucial for optimizing interactions within the ATP-binding pocket. The 5-amino group provides a site for introducing diverse substituents to explore structure-activity relationships (SAR) [2]. This combination makes it a superior starting point compared to unsubstituted 5-aminopyrazoles for discovering leads with improved potency and selectivity.

Agrochemical Discovery: Development of Next-Generation Herbicidal Candidates

Given the well-documented herbicidal activity of 5-amino-1-phenylpyrazole derivatives [1], this 3-chloro-substituted variant is a high-value intermediate for agrochemical discovery programs. The chlorine atom is a common motif in commercial herbicides, often contributing to enhanced metabolic stability and target-site binding. The compound's dual reactivity allows for the systematic exploration of chemical space to identify new candidates with improved weed control spectra and favorable environmental fate profiles compared to existing pyrazole-based herbicides.

Chemical Biology: Developing Novel Chemical Probes with Defined Physicochemical Properties

For researchers developing chemical probes, the solid-state nature (inferred from high melting point analogs [1]) of 5-amino-3-chloro-1-phenylpyrazole is a distinct advantage for precise compound handling and long-term storage stability. Its quantifiably different basicity (predicted lower pKa) compared to unsubstituted analogs [2] offers a defined starting point for tuning physicochemical properties critical for cellular permeability and target engagement. This makes it a reliable and well-characterized building block for creating high-quality probe molecules.

Synthetic Methodology Development: Exploring Site-Selective Functionalization

This compound is an excellent substrate for developing and testing new synthetic methodologies, particularly those involving site-selective functionalization of heterocycles. The presence of both an amino group and a chlorine atom on the pyrazole ring presents a unique challenge and opportunity for chemoselective transformations (e.g., distinguishing between the two nitrogen nucleophiles or performing sequential cross-coupling at the chloro site after amine protection) [1]. Research into these methods can provide generalizable strategies for the late-stage diversification of complex drug-like molecules.

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